N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a quinazolinone moiety, a trifluoromethyl group, and a chloro-substituted phenyl ring, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Thioacetamide Moiety: The thioacetamide moiety is attached through a thiolation reaction, typically using thiourea or similar reagents.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetamide moiety.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer effects.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide can be compared with similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and chloro substituents but lacks the quinazolinone and thioacetamide moieties.
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: This compound is structurally similar but does not contain the quinazolinone and methoxyphenyl groups.
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a pyridine ring instead of a phenyl ring and lacks the quinazolinone and thioacetamide moieties.
Properties
Molecular Formula |
C24H17ClF3N3O3S |
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Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H17ClF3N3O3S/c1-34-16-9-7-15(8-10-16)31-22(33)17-4-2-3-5-19(17)30-23(31)35-13-21(32)29-20-12-14(24(26,27)28)6-11-18(20)25/h2-12H,13H2,1H3,(H,29,32) |
InChI Key |
BAVHJVZGYVRGOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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